molecular formula C16H19NO3 B14620861 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one CAS No. 60427-82-9

6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one

Cat. No.: B14620861
CAS No.: 60427-82-9
M. Wt: 273.33 g/mol
InChI Key: JLOLUBQTQRZUMM-UHFFFAOYSA-N
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Description

6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one is an organic compound with a complex structure that includes a pyranone ring, a methoxy group, and a dimethylamino phenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one typically involves multi-step organic reactions. One common method is the condensation of 4-methoxy-2H-pyran-2-one with 2-[4-(dimethylamino)phenyl]ethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyranone ring can be reduced to a dihydropyranone.

    Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-hydroxy-2H-pyran-2-one.

    Reduction: Formation of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-5,6-dihydro-2H-pyran-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors or enzymes, potentially inhibiting their activity. The pyranone ring may also play a role in binding to these targets, affecting their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties

Properties

CAS No.

60427-82-9

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

6-[2-[4-(dimethylamino)phenyl]ethyl]-4-methoxypyran-2-one

InChI

InChI=1S/C16H19NO3/c1-17(2)13-7-4-12(5-8-13)6-9-14-10-15(19-3)11-16(18)20-14/h4-5,7-8,10-11H,6,9H2,1-3H3

InChI Key

JLOLUBQTQRZUMM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC2=CC(=CC(=O)O2)OC

Origin of Product

United States

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